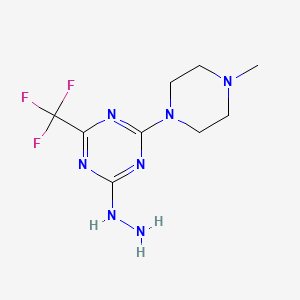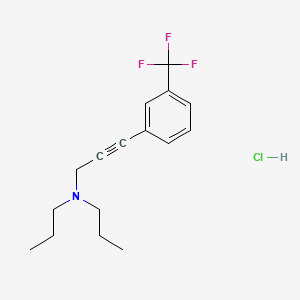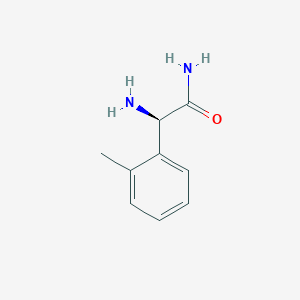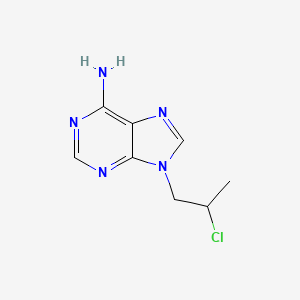
9-(2-Chloropropyl)adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Chloropropyl)-9H-purin-6-amine: is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Chloropropyl)-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with 2-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-chloropropyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the 2-chloropropyl group to a propyl group, removing the chlorine atom.
Substitution: The chlorine atom in the 2-chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 9-(2-hydroxypropyl)-9H-purin-6-amine or 9-(2-carboxypropyl)-9H-purin-6-amine.
Reduction: Formation of 9-(propyl)-9H-purin-6-amine.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 9-(2-Chloropropyl)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with enzymes and receptors. It serves as a model compound to investigate the binding affinities and mechanisms of action of purine-based drugs.
Medicine: In medicine, derivatives of 9-(2-Chloropropyl)-9H-purin-6-amine are explored for their potential therapeutic properties. They may exhibit antiviral, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 9-(2-Chloropropyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-chloropropyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modulation of their activity. The purine ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to the target molecules.
Comparison with Similar Compounds
- 9-(2-Bromopropyl)-9H-purin-6-amine
- 9-(2-Iodopropyl)-9H-purin-6-amine
- 9-(2-Methylpropyl)-9H-purin-6-amine
Comparison: Compared to its analogs, 9-(2-Chloropropyl)-9H-purin-6-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. Additionally, the electronic effects of the chlorine atom can affect the compound’s interaction with biological targets, potentially enhancing its activity or selectivity.
Properties
CAS No. |
50615-40-2 |
|---|---|
Molecular Formula |
C8H10ClN5 |
Molecular Weight |
211.65 g/mol |
IUPAC Name |
9-(2-chloropropyl)purin-6-amine |
InChI |
InChI=1S/C8H10ClN5/c1-5(9)2-14-4-13-6-7(10)11-3-12-8(6)14/h3-5H,2H2,1H3,(H2,10,11,12) |
InChI Key |
HYYAIEMRJMLHNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butyl ester](/img/structure/B13415699.png)
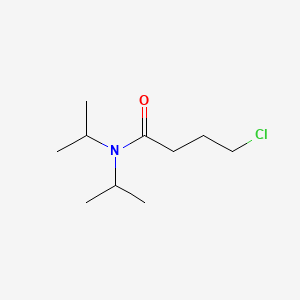
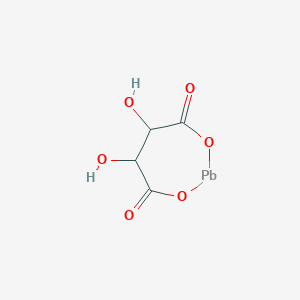

![2-[(Methylsulfinyl)methyl]oxirane](/img/structure/B13415719.png)
![Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide](/img/structure/B13415733.png)

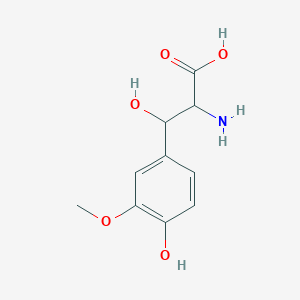
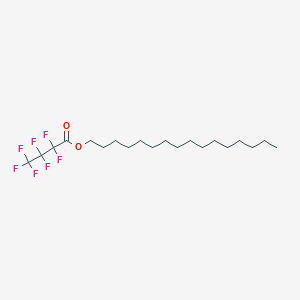
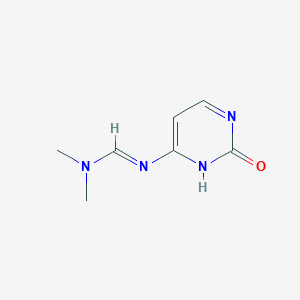
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)
